

Toxicological Profile of 11-Hydroxygelsenicine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **11-Hydroxygelsenicine**

Cat. No.: **B14853802**

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Disclaimer: Scientific literature dedicated to the comprehensive toxicological evaluation of **11-Hydroxygelsenicine** is exceptionally scarce. This guide provides a summary of the available information on this specific alkaloid and contextualizes it within the broader toxicological landscape of Gelsemium alkaloids. The information presented for related compounds should be interpreted with caution, as direct extrapolation to **11-Hydroxygelsenicine** may not be accurate.

Introduction to 11-Hydroxygelsenicine

11-Hydroxygelsenicine is a gelseidine-type indole alkaloid that has been isolated from the ethanolic extract of the stems of *Gelsemium elegans*^[1]. As a member of the *Gelsemium* alkaloid family, it shares a structural relationship with other highly toxic compounds known to be present in this plant genus. The plants of the *Gelsemium* genus are known for their potent toxicity, which has limited their medicinal applications despite their traditional use for various ailments.^{[2][3][4][5]}

Physicochemical Information

While detailed physicochemical and toxicological data for **11-Hydroxygelsenicine** are not readily available in the public domain, its identity is confirmed by its Chemical Abstracts Service (CAS) number: 1195760-68-9^[6].

Overview of Gelsemium Alkaloid Toxicology

The toxicity of Gelsemium species is primarily attributed to their complex mixture of indole alkaloids.^{[2][3][4]} These alkaloids, particularly the gelsemine- and humantinine-types, are known to be highly toxic.^{[7][8]}

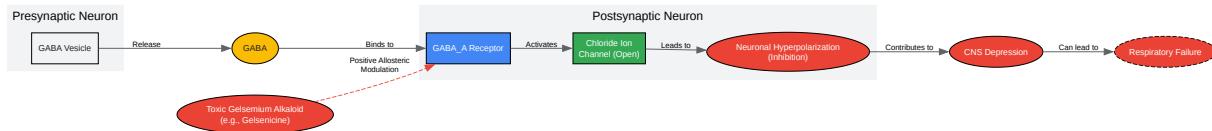
Acute Toxicity

Acute poisoning with Gelsemium extracts or their constituent alkaloids can lead to severe neurological and respiratory symptoms. These include dizziness, nausea, vomiting, blurred vision, limb paralysis, breathing difficulties, convulsions, and in severe cases, death due to respiratory failure.^{[2][5][9][10]} Animal studies have shown that lethal doses of Gelsemium alkaloids can cause violent clonic convulsions leading to respiratory arrest.^{[3][11]}

Mechanism of Neurotoxicity

The primary mechanism of toxicity for the well-studied Gelsemium alkaloids, such as gelsemine, involves their interaction with inhibitory neurotransmitter receptors in the central nervous system (CNS).^[12] These alkaloids are known to act as modulators of gamma-aminobutyric acid type A (GABA_A) receptors and glycine receptors (GlyRs).^{[7][8][12]} By enhancing the action of GABA, the main inhibitory neurotransmitter in the brain, these alkaloids can lead to a general depression of the CNS, which can result in respiratory failure.^{[7][11]} Some studies also suggest a potential involvement of the N-methyl-D-aspartic acid receptor (NMDAR)-mediated excitotoxicity signaling pathway in the toxic effects of certain Gelsemium alkaloids.^[8]

A proposed general mechanism for the neurotoxicity of toxic Gelsemium alkaloids is depicted in the following diagram:



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Proposed mechanism of neurotoxicity for toxic Gelsemium alkaloids.

Metabolism of Gelsemium Alkaloids

Studies on the metabolism of gelsemine have identified several metabolic pathways, including demethylation, reduction, and oxidation at various positions.^[13] It is plausible that **11-Hydroxygelsenicine** could be a metabolic product of other Gelsemium alkaloids through hydroxylation. However, direct evidence for this metabolic conversion is currently lacking in the reviewed literature. The metabolism of these alkaloids is crucial for understanding their toxicokinetics and potential for bioaccumulation or detoxification.

Genotoxicity and Cytotoxicity of Gelsemium Alkaloids

While comprehensive genotoxicity and cytotoxicity studies for **11-Hydroxygelsenicine** are not available, research on other Gelsemium alkaloids provides some insight. In vitro cytotoxicity evaluations of various Gelsemium alkaloids on cell lines such as hippocampus-derived HT22 cells and renal epithelium-derived Vero cells did not show significant cytotoxicity.^[7] This suggests that the primary toxic effect of these compounds is neurotoxicity rather than direct cell death. Information regarding the mutagenic or carcinogenic potential of **11-Hydroxygelsenicine** is not available.

Structure-Toxicity Relationship

The toxicity of Gelsemium alkaloids is closely linked to their chemical structure. Gelsedine- and humantenine-type alkaloids are generally considered to be the most toxic.^{[7][8]} The presence and position of functional groups, such as hydroxyl groups, can significantly influence the toxicity of these compounds. For instance, 14-hydroxygelsenicine is a known toxic alkaloid within this family.^[14] Without specific toxicological data, the impact of the hydroxyl group at the 11th position on the toxicity of gelsenicine remains speculative.

Conclusion and Future Directions

The current body of scientific knowledge on the toxicological properties of **11-Hydroxygelsenicine** is insufficient to perform a thorough risk assessment. While its structural similarity to other toxic Gelsemium alkaloids suggests a potential for neurotoxicity, this remains to be experimentally verified.

Future research should focus on:

- Isolation and purification of sufficient quantities of **11-Hydroxygelsenicine** to enable comprehensive toxicological testing.
- In vitro studies to assess its cytotoxicity, genotoxicity, and mechanism of action on relevant neurological receptors.
- In vivo studies in animal models to determine its acute and chronic toxicity, toxicokinetic profile, and potential for organ damage.
- Metabolism studies to identify its metabolites and metabolic pathways, and to determine if it is a metabolite of other more abundant Gelsemium alkaloids.

A thorough investigation of the toxicology of **11-Hydroxygelsenicine** is essential for a complete understanding of the toxic principles of Gelsemium plants and for the safety assessment of any potential therapeutic applications of related compounds.

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